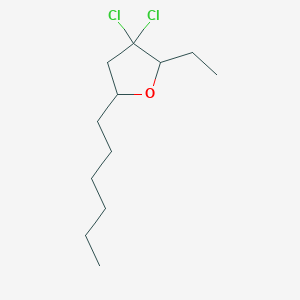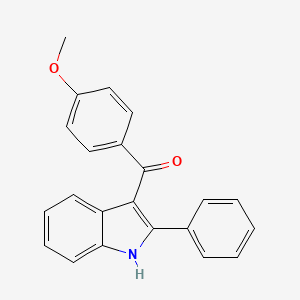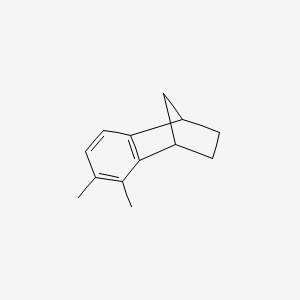
5,6-Dimethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-1,4-methanotetralin: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a fused ring system with two methyl groups attached to the 5th and 6th positions of the tetralin structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1,4-methanotetralin typically involves the catalytic intramolecular Friedel-Crafts reaction of benzyl Meldrum’s acid derivatives. This method allows for the formation of the desired polycyclic structure with high specificity .
Industrial Production Methods: Industrial production methods for 5,6-Dimethyl-1,4-methanotetralin are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Friedel-Crafts reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dimethyl-1,4-methanotetralin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dimethyl-1,4-methanotetralin is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: In biological research, this compound can be used to study the effects of polycyclic aromatic hydrocarbons on living organisms. It can serve as a model compound to investigate the metabolism and toxicity of similar structures.
Medicine: Research into related compounds has shown promise in areas such as anticancer and antimicrobial activity .
Industry: In industrial applications, 5,6-Dimethyl-1,4-methanotetralin can be used as an intermediate in the production of dyes, polymers, and other materials. Its stability and reactivity make it a versatile compound for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-1,4-methanotetralin involves its interaction with molecular targets and pathways within cells. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes involved in the metabolism of polycyclic aromatic hydrocarbons, leading to the formation of reactive intermediates that can cause cellular damage .
Comparación Con Compuestos Similares
1,4-Dimethylbenzene: This compound has a similar structure but lacks the fused ring system of 5,6-Dimethyl-1,4-methanotetralin.
5,6-Dimethylbenzimidazole: This compound has a similar methyl substitution pattern but contains an imidazole ring instead of a tetralin structure.
Uniqueness: 5,6-Dimethyl-1,4-methanotetralin is unique due to its fused ring system and specific methyl substitution pattern. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
101126-30-1 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
3,4-dimethyltricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C13H16/c1-8-3-6-12-10-4-5-11(7-10)13(12)9(8)2/h3,6,10-11H,4-5,7H2,1-2H3 |
Clave InChI |
RJUTZFRMAJOIJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C3CCC2C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


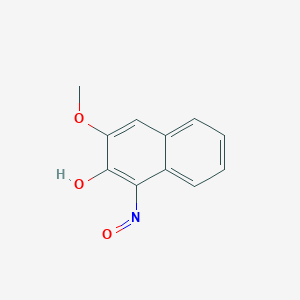
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)

amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)
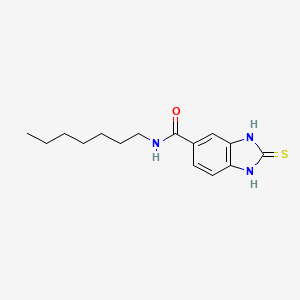
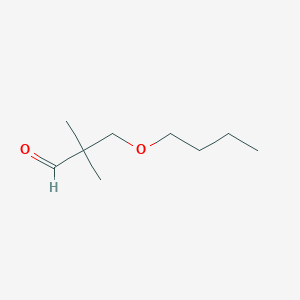
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)
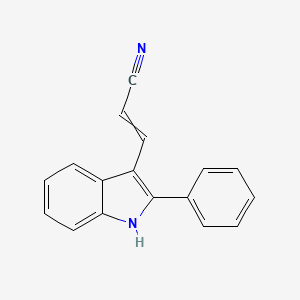

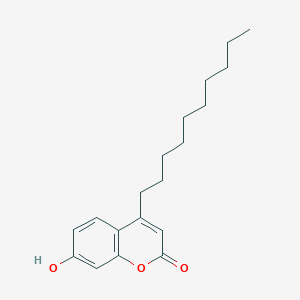
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
